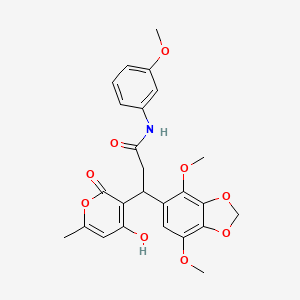![molecular formula C13H11N5OS2 B14942856 6-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]-3-(thiophen-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B14942856.png)
6-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]-3-(thiophen-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,5-DIMETHYL-4-{[3-(2-THIENYL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-6-YL]METHYL}ISOXAZOLE is a complex heterocyclic compound that incorporates multiple functional groups, including isoxazole, thiadiazole, and triazole rings. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties .
Métodos De Preparación
The synthesis of 3,5-DIMETHYL-4-{[3-(2-THIENYL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-6-YL]METHYL}ISOXAZOLE typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps :
Formation of the Isoxazole Ring: The synthesis begins with the formation of the isoxazole ring through a cyclization reaction involving hydroxylamine and a β-keto ester.
Introduction of the Thiadiazole Ring: The thiadiazole ring is introduced via a cyclization reaction involving thiosemicarbazide and a suitable carboxylic acid derivative.
Formation of the Triazole Ring: The triazole ring is formed through a cyclization reaction involving hydrazine and a nitrile derivative.
Final Coupling Reaction: The final step involves coupling the triazole-thiadiazole intermediate with the isoxazole derivative under suitable conditions to yield the target compound.
Industrial production methods may involve optimization of these steps to improve yield and scalability, including the use of automated synthesis equipment and high-throughput screening techniques .
Análisis De Reacciones Químicas
3,5-DIMETHYL-4-{[3-(2-THIENYL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-6-YL]METHYL}ISOXAZOLE undergoes various chemical reactions, including :
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiadiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the nitrogen atoms in the triazole ring, potentially leading to the formation of amines.
Cycloaddition: The compound can participate in cycloaddition reactions, particularly involving the triazole and thiadiazole rings, leading to the formation of larger heterocyclic systems.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles and nucleophiles . Major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
3,5-DIMETHYL-4-{[3-(2-THIENYL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-6-YL]METHYL}ISOXAZOLE has a wide range of scientific research applications, including :
Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, anticancer, and anti-inflammatory agent. It has shown promising activity against various bacterial and fungal strains, as well as cancer cell lines.
Biological Research: The compound is used as a tool to study the mechanisms of action of heterocyclic compounds in biological systems, including their interactions with enzymes and receptors.
Chemical Biology: The compound is used in chemical biology research to develop new probes and assays for studying biological processes.
Industrial Applications: The compound is explored for its potential use in the development of new materials, including polymers and coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 3,5-DIMETHYL-4-{[3-(2-THIENYL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-6-YL]METHYL}ISOXAZOLE involves its interaction with various molecular targets and pathways :
Enzyme Inhibition: The compound can inhibit the activity of certain enzymes, including those involved in bacterial cell wall synthesis and cancer cell proliferation.
Receptor Binding: The compound can bind to specific receptors in biological systems, modulating their activity and leading to various biological effects.
Signal Transduction: The compound can interfere with signal transduction pathways, affecting cellular processes such as apoptosis and inflammation.
Comparación Con Compuestos Similares
3,5-DIMETHYL-4-{[3-(2-THIENYL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-6-YL]METHYL}ISOXAZOLE is unique compared to other similar compounds due to its specific combination of functional groups and rings . Similar compounds include:
1,3,4-Thiadiazole Derivatives: These compounds share the thiadiazole ring but may lack the triazole and isoxazole rings.
Triazole Derivatives: These compounds contain the triazole ring but may lack the thiadiazole and isoxazole rings.
Isoxazole Derivatives: These compounds contain the isoxazole ring but may lack the triazole and thiadiazole rings.
The unique combination of these rings in 3,5-DIMETHYL-4-{[3-(2-THIENYL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-6-YL]METHYL}ISOXAZOLE contributes to its distinct chemical and biological properties, making it a valuable compound for research and development .
Propiedades
Fórmula molecular |
C13H11N5OS2 |
|---|---|
Peso molecular |
317.4 g/mol |
Nombre IUPAC |
3,5-dimethyl-4-[(3-thiophen-2-yl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)methyl]-1,2-oxazole |
InChI |
InChI=1S/C13H11N5OS2/c1-7-9(8(2)19-17-7)6-11-16-18-12(10-4-3-5-20-10)14-15-13(18)21-11/h3-5H,6H2,1-2H3 |
Clave InChI |
GSZKFZZLCLLMKN-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=NO1)C)CC2=NN3C(=NN=C3S2)C4=CC=CS4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-(8-Methoxy-2,3-dihydro-1,4-benzodioxin-6-yl)-3-(3-thienyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B14942774.png)
![2-[3-(pyrazin-2-yl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]propanoic acid](/img/structure/B14942777.png)
![methyl 2-{[(4H-1,2,4-triazol-3-ylsulfanyl)acetyl]amino}-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate](/img/structure/B14942782.png)
![4-[5-(3,4-dimethoxyphenyl)-2H-tetrazol-2-yl]piperidine](/img/structure/B14942785.png)
![4-(2,3-dimethoxyphenyl)-3-(4-methoxyphenyl)-4,5-dihydropyrano[2,3-c]pyrazol-6(1H)-one](/img/structure/B14942793.png)
![N-(3-chlorophenyl)-4-(4-methylphenyl)-1-phenyl-5,6,7,8-tetrahydro-2a,4a-diazacyclopenta[cd]azulene-2-carboxamide](/img/structure/B14942795.png)

![6-(4-bromo-1H-pyrazol-3-yl)-3-(4-chlorobenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B14942813.png)
![ethyl 2-({[7-(1H-tetrazol-1-yl)dibenzo[b,d]furan-2-yl]sulfonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B14942817.png)
![N-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-(9H-[1,2,4]triazolo[4,3-a]benzimidazol-3-ylsulfanyl)acetamide](/img/structure/B14942820.png)
![2-(Diethylamino)ethyl 4-{[3-(furan-2-yl)-3-oxopropyl]amino}benzoate](/img/structure/B14942833.png)
![3-fluoro-N-{7-[(4-methylphenyl)carbonyl]-2,3-dihydro-1,4-benzodioxin-6-yl}benzamide](/img/structure/B14942834.png)
![2-[5-(3-chlorophenyl)-2H-tetrazol-2-yl]-N-(2-methylphenyl)acetamide](/img/structure/B14942840.png)
![methyl 3-[2-(2,4-dichlorophenyl)-5,5-dimethyl-4,6-dioxotetrahydro-2H-pyran-3-yl]propanoate](/img/structure/B14942846.png)
